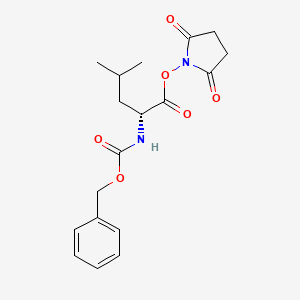

(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines and carbonyl compounds . The reaction between 2-chloropyridines and 2 H -azirines provides imidazo [1,2- a ]pyridines . A copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines enables an environmentally friendly synthesis of imidazo [1,2- a ]pyridines .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve nucleophilic substitution of RCOZ (Z = Leaving Group) Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones . Amines with carbonyl compounds can lead to imine formation .Wissenschaftliche Forschungsanwendungen

Synthesis and Coupling Agents

The compound has been crucial in the development of heterobifunctional coupling agents, significantly impacting the chemoselective conjugation of proteins and enzymes. Reddy et al. (2005) outlined an efficient synthesis process starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid, leading to a high-purity product suitable for preparing analogous coupling agents (Reddy et al., 2005).

Nootropic Agents Synthesis

Valenta et al. (1994) described the synthesis of several 1,4-disubstituted 2-oxopyrrolidines and related compounds, highlighting their potential nootropic activity. This suggests the compound's role in developing agents that could affect cognitive functions (Valenta et al., 1994).

Medicinal Chemistry

Kamiński et al. (2015) synthesized a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds as potential anticonvulsant agents. This illustrates the compound's utility in creating new drugs for treating epilepsy (Kamiński et al., 2015).

Synthesis of Chiral Synthons

Rao et al. (1987) employed derivatives of this compound in synthesizing chiral synthons like (R)-ethyl-5-benzoyloxy-5-formyl pentanoate, useful in preparing natural products and pheromones (Rao et al., 1987).

Wirkmechanismus

Target of Action

The primary target of Z-D-Leu-Osu is chymotrypsin , a digestive enzyme . The compound forms an enzyme-substrate complex with chymotrypsin, leading to a covalently linked intermediate .

Mode of Action

Z-D-Leu-Osu interacts with its target by forming a covalently linked intermediate with chymotrypsin . This intermediate is formed with the loss of the carbamoylmethyl ester . If this intermediate is attacked by water, hydrolysis occurs, resulting in Z-d-Leu-OH .

Biochemical Pathways

The interaction of Z-D-Leu-Osu with chymotrypsin affects the proteolytic pathway . The formation of the covalently linked intermediate and its subsequent hydrolysis are key steps in this pathway .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are generally stable .

Result of Action

The result of Z-D-Leu-Osu’s action is the hydrolysis of the enzyme-substrate complex , leading to the formation of Z-d-Leu-OH . This can affect the activity of chymotrypsin and potentially influence digestive processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Z-D-Leu-Osu. For instance, the presence of water is necessary for the hydrolysis of the enzyme-substrate complex . Additionally, the pH and temperature of the environment can affect the stability and reactivity of the compound .

Eigenschaften

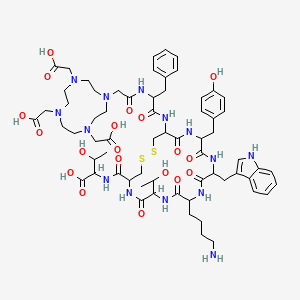

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6/c1-12(2)10-14(17(23)26-20-15(21)8-9-16(20)22)19-18(24)25-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,24)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZUOMRURVTBMO-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679832 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-D-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65581-25-1 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-D-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.